Methylsulfanyl vs. Methyl at C-2: Divergent Lipophilicity and PSA for Optimizing CNS Drug-Like Properties
The substitution of a methyl group for a methylsulfanyl group at the benzothiazole 2-position reduces topological polar surface area (TPSA) and increases lipophilicity. Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate has a TPSA of 67.43 Ų and a calculated Log P of 2.78 [1]. In contrast, the 2-(methylthio)benzothiazole core exhibits a TPSA of 66.40 Ų and a Log P approximately 0.35 units higher (3.125) [2]. This shift moves the target compound closer to the optimal CNS drug-like space (Log P 2–4, TPSA < 70 Ų).
| Evidence Dimension | Lipophilicity (calculated Log P) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | TPSA = 66.40 Ų; Log P = 3.125 (based on 2-(methylthio)benzothiazole core) [2] |
| Comparator Or Baseline | Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate (CAS 103646-25-9): TPSA = 67.43 Ų; Log P = 2.78 [1] |
| Quantified Difference | Δ TPSA ≈ -1.0 Ų; Δ Log P ≈ +0.35 |
| Conditions | Calculated values from QikProp or similar in silico prediction models as aggregated on chemical databases. |
Why This Matters
A Log P increase of 0.35 units and TPSA decrease of ~1 Ų can meaningfully enhance blood-brain barrier permeability, making the 2-methylsulfanyl derivative a more suitable starting point for CNS-oriented drug discovery programs than the 2-methyl analog.
- [1] Molbase record for Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate (CAS 103646-25-9). Log P: 2.7814; PSA: 67.43. View Source
- [2] SpringerMaterials Substance Profile for 2-Methylsulfanyl-benzothiazole (CAS 615-22-5). Calculated Log P: 3.125. View Source
